

Pharmacological Profile of Lanicemine-d5: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Lanicemine-d5*

Cat. No.: *B15143451*

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Abstract

Lanicemine-d5 is the deuterated isotopologue of Lanicemine (AZD6765), a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist. While Lanicemine itself has been investigated for its potential as a rapid-acting antidepressant with a favorable safety profile compared to ketamine, the primary application of **Lanicemine-d5** appears to be as an internal standard in bioanalytical assays for the quantification of Lanicemine. This is due to the stable isotope label, which allows for its differentiation from the parent compound by mass spectrometry. The core pharmacological characteristics of **Lanicemine-d5** are presumed to be identical to those of Lanicemine, with potential alterations in its pharmacokinetic profile due to the kinetic isotope effect. This guide provides a comprehensive overview of the known pharmacological properties of Lanicemine, which are expected to be representative of **Lanicemine-d5**'s mechanism of action and receptor interactions.

Introduction

Lanicemine is a non-competitive, voltage-dependent antagonist of the NMDA receptor, binding to a site within the ion channel pore.[1] Unlike ketamine, another NMDA receptor antagonist, Lanicemine is characterized as a "low-trapping" blocker, meaning it has a faster dissociation rate from the channel.[2][3] This property is thought to contribute to its reduced psychotomimetic side effects.[2][4] Development of Lanicemine for treatment-resistant depression was undertaken by AstraZeneca but was ultimately discontinued.[4] **Lanicemine-**

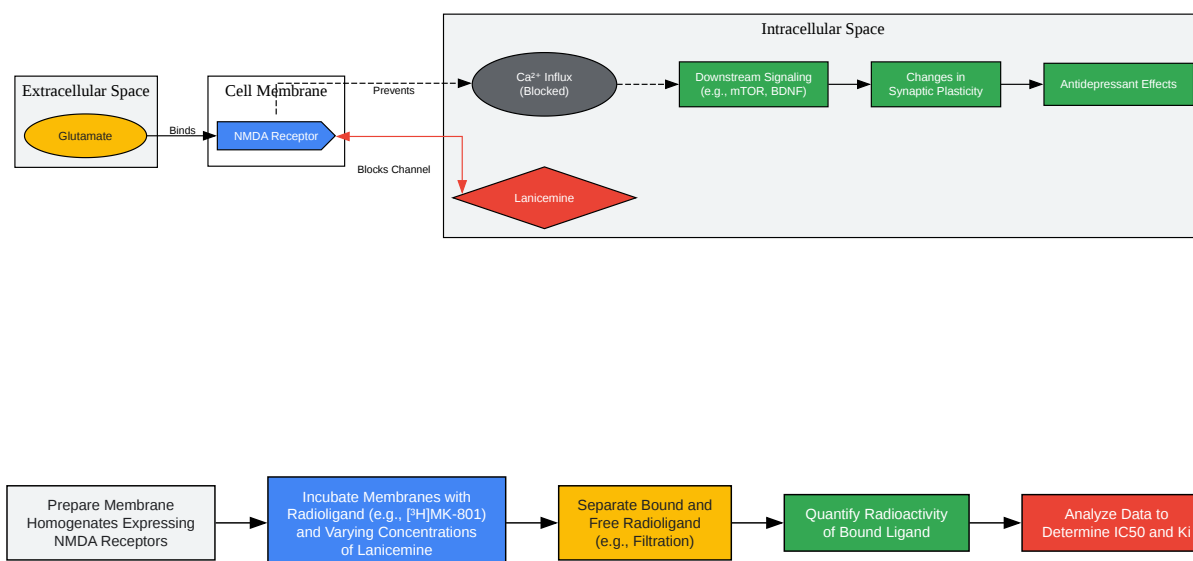
d5, as a deuterated analog, is a valuable tool for pharmacokinetic and metabolism studies of Lanicemine.

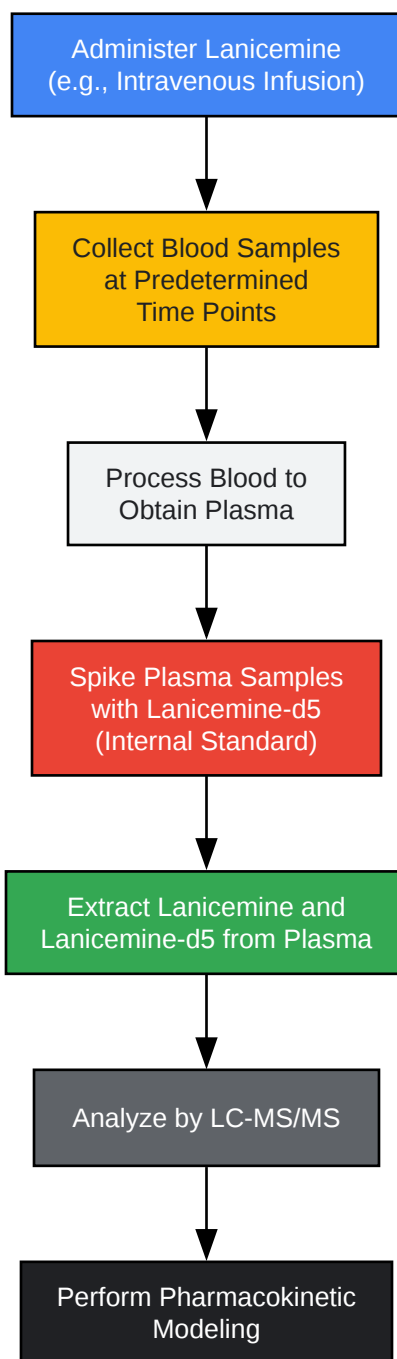
Mechanism of Action

Lanicemine exerts its pharmacological effects by modulating glutamatergic neurotransmission. It acts as an antagonist at the NMDA receptor, a crucial ionotropic receptor for the excitatory neurotransmitter glutamate. By binding within the channel pore, Lanicemine blocks the influx of Ca^{2+} ions, which is a critical step in the receptor's function in synaptic plasticity and neuronal communication.

Signaling Pathway

The antagonistic action of Lanicemine at the NMDA receptor initiates a cascade of downstream signaling events that are believed to underlie its antidepressant effects. A simplified representation of this pathway is provided below.





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